2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one
Description
Properties
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-9-14-7-8-23(12-16(14)10-19(18)28-2)20(25)13-24-21(26)17-6-4-3-5-15(17)11-22-24/h3-6,9-11H,7-8,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNRONWNASMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C4=CC=CC=C4C=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions, including oxidation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone and aromatic systems in the compound undergo oxidation under controlled conditions:
For example, oxidation of the dihydroisoquinoline moiety can yield fully aromatic isoquinoline derivatives, enhancing electrophilicity for downstream reactions.
Reduction Reactions
The ketone and imine-like bonds in the phthalazinone core are susceptible to reduction:
Reduction pathways are critical for modifying biological activity, as seen in analogs where alcohol derivatives showed enhanced solubility.
Nucleophilic Substitution
The electron-deficient phthalazinone ring facilitates nucleophilic attacks:
Substitution at the N2 position of the phthalazinone ring is particularly effective for generating bioactive hybrids .
Hydrolysis and Condensation
The ketone group participates in hydrolysis and condensation reactions:
| Reaction Type | Conditions | Products | Key Observations | Sources |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (2M), reflux | Carboxylic acid derivatives | Stability of methoxy groups confirmed via NMR | |
| Base-mediated condensation | NaOH, ethanol, 70°C | Schiff bases or fused heterocycles | Cyclization products isolated in >70% yield |
For instance, condensation with primary amines yields imine-linked conjugates, expanding structural diversity.
Functionalization via Dithiocarbamate Formation
Hybridization with dithiocarbamate scaffolds enhances pharmacological profiles:
| Reagents | Conditions | Products | Key Observations | Sources |
|---|---|---|---|---|
| Carbon disulfide (CS₂) + benzyl bromides | DMF, H₃PO₄, 0°C | Dithiocarbamate-phthalazinone hybrids | IC₅₀ values <10 µM against A2780 and NCI-H460 cells |
This one-pot method leverages the nucleophilicity of secondary amines in the dihydroisoquinoline moiety .
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with other phthalazinone derivatives:
| Feature | This Compound | Analog (e.g., Olaparib) | Key Differences |
|---|---|---|---|
| Oxidation susceptibility | High (due to benzylic C-H bonds) | Moderate (steric hindrance) | Higher yields in ketone oxidation |
| Reduction selectivity | Ketone > aromatic rings | Aromatic rings > amide groups | Preferential alcohol formation |
Scientific Research Applications
Biological Activities
Research indicates that compounds with isoquinoline structures often exhibit significant biological activities. The following sections summarize the key applications:
Anticancer Activity
Studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in tumor growth.
- Interference with DNA replication and repair processes.
Neuroprotective Effects
Compounds similar to 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one have demonstrated potential neuroprotective effects by:
- Modulating neurotransmitter systems.
- Reducing oxidative stress in neuronal cells.
- Exhibiting anti-inflammatory properties that may protect against neurodegenerative diseases.
Antimicrobial Properties
Research has indicated that certain isoquinoline derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several studies have investigated the efficacy of isoquinoline derivatives in preclinical models:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of isoquinoline derivatives, including those similar to the compound . Results indicated significant cytotoxic effects against various cancer cell lines, with particular emphasis on breast and prostate cancers.
Case Study 2: Neuroprotection
In a preclinical trial reported in Neuropharmacology, a derivative was tested for its neuroprotective effects against oxidative stress-induced neuronal damage. The results showed a reduction in cell death and improved functional recovery in animal models.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in cancer cell proliferation or as an agonist of receptors involved in neurological signaling .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline moiety but lacks the phthalazinone core.
Phthalazinone derivatives: Compounds with similar phthalazinone cores but different substituents on the molecule.
Uniqueness
The uniqueness of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]phthalazin-1(2H)-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the dihydroisoquinoline and phthalazinone moieties allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing phthalazin-1(2H)-one derivatives with substituted dihydroisoquinoline moieties?
- Methodological Answer : The synthesis typically begins with phthalic anhydride derivatives as starting materials. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is a key intermediate for introducing oxadiazole or alkyl substituents via nucleophilic substitution or coupling reactions . The dihydroisoquinoline fragment can be synthesized separately through cyclization of phenethylamine derivatives with dimethoxy-substituted benzaldehydes, followed by alkylation or acylation to attach the phthalazinone core. Reaction optimization often involves temperature control (e.g., reflux in ethanol or THF) and catalysts like POCl₃ for cyclization steps .
Q. How are spectroscopic techniques employed to confirm the structure of phthalazinone derivatives?
- Methodological Answer :
- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for phthalazinone) and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (phthalazinone ring) .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., loss of CO or CH₃O groups) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives, as demonstrated for 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing heterocyclic substituents (e.g., 1,3,4-oxadiazole) into the phthalazinone core?
- Methodological Answer : Ultrasonic irradiation significantly enhances reaction efficiency compared to conventional heating. For example, synthesizing 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives under sonication reduces reaction time from 12 hours to 30 minutes while improving yields by 15–20% . Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., CuI for Ullmann-type couplings) are critical. Kinetic studies using TLC or HPLC can monitor intermediate stability .
Q. What strategies are effective in resolving contradictions in biological activity data for phthalazinone-metal complexes?
- Methodological Answer : Contradictory results, such as high cytotoxicity but lack of activity against specific cell lines (e.g., uranylnitrate complexes in HEPG-2 vs. other carcinoma cells), require:
- Cell Line Specificity Testing : Validate activity across diverse panels (e.g., HT29 colon adenocarcinoma, T47D breast cancer) to identify selective targets .
- Stability Studies : Assess complex dissociation in physiological media (e.g., PBS buffer) via ICP-MS or UV-Vis spectroscopy to rule out false positives from free metal ions .
- Computational Docking : Predict binding interactions with biological targets (e.g., PARP enzymes for Olaparib analogs) to rationalize activity discrepancies .
Q. How can computational methods guide the design of phthalazinone derivatives targeting BRD4 or PARP pathways?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between 4-(3-chloro-4-methylphenyl)phthalazinone derivatives and BRD4’s acetyl-lysine binding pocket to prioritize substituents with high binding affinity .
- QSAR Modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with PARP1/2 inhibition IC₅₀ values to optimize potency .
- Free Energy Perturbation (FEP) : Predict the impact of dihydroisoquinoline modifications on binding entropy/enthalpy balances .
Q. What experimental designs are recommended for evaluating the antitumor mechanisms of phthalazinone derivatives?
- Methodological Answer :
- In Vitro Assays :
- MTT/PrestoBlue : Measure IC₅₀ against cancer cell lines (e.g., HEPG-2, MCF-7) with doxorubicin as a positive control .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- In Vivo Models : Use xenograft mice (e.g., Ehrlich ascites tumors) to evaluate tumor regression and toxicity profiles .
- Biochemical Assays : Quantify PARP enzyme inhibition via NAD⁺ depletion assays or Western blotting for γ-H2AX (DNA damage marker) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the antimicrobial vs. anticancer activities of phthalazinone derivatives?
- Methodological Answer :
- Dose-Response Curves : Compare MIC (antimicrobial) and IC₅₀ (anticancer) values to determine selectivity indices (e.g., SI = IC₅₀/MIC) .
- Target Profiling : Use kinase or receptor binding assays to identify off-target effects (e.g., EGFR inhibition contributing to both activities) .
- Metabolomics : Track metabolite changes in bacterial vs. mammalian cells (e.g., via LC-MS) to elucidate divergent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
